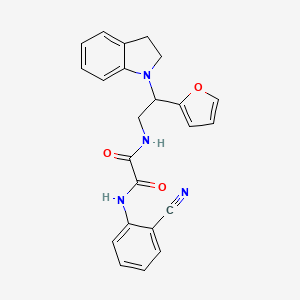

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a complex ethyl substituent at N2, incorporating furan and indolin moieties. Oxalamides are widely explored for applications ranging from flavoring agents (e.g., umami enhancers) to pharmaceuticals due to their tunable substituents and metabolic stability .

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c24-14-17-7-1-3-8-18(17)26-23(29)22(28)25-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,15H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSJHLVHTBPIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the 2-cyanophenyl group: This step involves the reaction of the intermediate with 2-cyanophenyl isocyanate.

Attachment of the furan and indole moieties: This can be done through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The furan and indole rings can be oxidized under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Structural Comparison

The target compound’s unique structure differentiates it from other oxalamides in terms of electronic and steric properties:

Key Observations :

- Electron Effects: The target’s 2-cyanophenyl group is strongly electron-withdrawing, contrasting with electron-donating methoxy groups in S336 and S5454. This may influence reactivity, binding affinity, or metabolic stability.

- Heterocyclic Diversity : The furan-indolin ethyl group introduces aromatic and nitrogen-containing heterocycles, unlike pyridyl or simple phenethyl groups in analogs. This could enhance interactions with biological targets (e.g., enzymes or receptors) .

Implications :

Pharmacological and Toxicological Profiles

While direct data on the target compound are lacking, inferences can be drawn from analogs:

Toxicity and Metabolism :

- S336 and related oxalamides exhibit low toxicity, with NOEL values of 100 mg/kg bw/day in rats. Metabolism involves oxidation of side chains without amide bond hydrolysis, suggesting similar pathways for the target compound .

- Cyanophenyl Caution: Compound 22 (3-cyanophenyl) shares the cyano group with the target. Cyano moieties can form toxic metabolites (e.g., cyanide) in rare cases, necessitating specific toxicological evaluation .

Regulatory and Application Landscape

- 16.099–16.101 are approved globally for reducing monosodium glutamate (MSG) in foods. Their safety margins (>33 million) stem from high NOELs and low exposure levels .

- Pharmaceuticals : Oxalamides with heterocycles (e.g., indolin, pyridyl) are explored in drug development. The target’s structure aligns with trends in kinase inhibitors or CD4-mimetics .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features, including a cyanophenyl moiety and furan and indoline groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes functional groups commonly associated with bioactivity, such as the oxalamide backbone and aromatic rings.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Receptor Binding : It may interact with certain receptors, modulating their activity and influencing physiological responses.

- Signal Transduction Modulation : The compound could alter signal transduction pathways, affecting cellular responses and potentially leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with indole and furan moieties showed cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The presence of furan and indoline groups in the structure suggests potential antimicrobial activity. Compounds containing these moieties have been reported to exhibit inhibitory effects against a range of bacterial strains, indicating that this compound could also possess similar properties .

Case Studies

Several case studies have explored the biological effects of similar compounds:

- In vitro Studies : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Assays : Testing against common pathogens has revealed that derivatives can inhibit bacterial growth effectively, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Data Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, and how can intermediates be stabilized?

Methodological Answer: The synthesis involves multi-step reactions under inert conditions (N₂/Ar) to prevent oxidation of sensitive intermediates. A typical route includes:

Amidation : Reacting 2-cyanophenylamine with oxalyl chloride to form the N1-substituted oxalamide.

Alkylation : Coupling with 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine via nucleophilic substitution.

- Critical Conditions :

- Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents.

- Maintain low temperatures (0–5°C) during amidation to avoid side reactions.

- Intermediate Stabilization :

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterize intermediates using ¹H/¹³C NMR and FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

Methodological Answer: Key techniques include:

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., indoline NH resonance at δ 8.5–9.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., C₂₄H₂₀N₄O₃: calc. 428.15, observed 428.14).

- Chromatography :

- HPLC-PDA : Purity >95% (C18 column, acetonitrile/water gradient).

- X-ray Crystallography (if crystals form): Resolve bond angles and dihedral strains in the oxalamide core .

Q. What preliminary biological activities have been observed for this compound?

Methodological Answer:

- In vitro assays suggest moderate inhibition of tyrosine kinase receptors (IC₅₀ ~5–10 µM) due to interactions with ATP-binding pockets.

- Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) shows selective activity (EC₅₀ ~20 µM), likely via apoptosis induction .

Advanced Research Questions

Q. How can contradictory data on reaction yields (40–70%) in the alkylation step be resolved?

Methodological Answer: Yield variability arises from competing side reactions (e.g., over-alkylation). Mitigation strategies:

- Optimize Stoichiometry : Use 1.2 equivalents of alkylating agent to limit excess.

- Additive Screening : Include catalytic KI (0.1 equiv) to enhance nucleophilicity.

- Reaction Monitoring : Track progress via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) and LC-MS .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR, PDB ID: 1M17).

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.

- QSAR Models : Correlate substituent effects (e.g., furan’s electron-rich π-system) with activity .

Q. How does the 2-cyanophenyl group influence the compound’s metabolic stability?

Methodological Answer:

- In vitro Metabolism (Liver Microsomes) :

- CYP3A4-mediated oxidation of the cyanophenyl group generates a carboxylic acid metabolite.

- Half-life (t₁/₂) : ~2.5 hours (human microsomes), improved by deuteration at benzylic positions.

- Stability Assays : Use LC-MS/MS to quantify degradation products in simulated gastric fluid (pH 2.0) .

Research Gaps and Recommendations

- Stereochemical Effects : The impact of indoline’s chirality on activity remains unexplored (consider synthesizing enantiomers).

- In Vivo Pharmacokinetics : No data on bioavailability or tissue distribution; prioritize rodent studies.

- Synergistic Combinations : Test with checkpoint inhibitors (e.g., PD-1 blockers) to enhance anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.